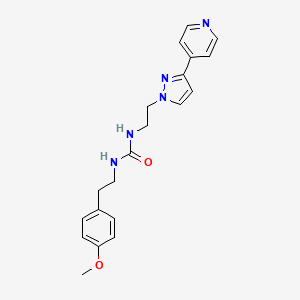
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, target interactions, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to act as an inhibitor of various enzymes and receptors, which may contribute to its pharmacological effects.
Inhibition Potency
Research indicates that derivatives similar to this compound exhibit varying degrees of inhibitory potency against several targets. For example:
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| Compound A | Soluble Epoxide Hydrolase (sEH) | 1.2 |
| Compound B | Xanthine Oxidase (XO) | 72.4 |
| Compound C | CBP Inhibitor | 72 |
These values suggest that modifications in the structure can significantly influence the inhibitory potency against specific enzymes.
Case Studies
- Soluble Epoxide Hydrolase Inhibition : A series of pyrazole derivatives were synthesized, showing promising inhibitory effects on soluble epoxide hydrolase (sEH). The most potent compounds had IC50 values as low as 1.2 nM, indicating strong binding affinity and potential therapeutic applications in inflammation and pain management .
- Xanthine Oxidase Activity : Compounds structurally related to the target compound were evaluated for their ability to inhibit xanthine oxidase, an important enzyme in uric acid production. Results indicated moderate inhibitory activity, with IC50 values around 72.4 μM, suggesting potential use in treating gout and hyperuricemia .
- CBP Inhibition : The compound's derivatives were also tested for CBP inhibition, revealing selectivity with an IC50 value of 72 nM. This selectivity could be beneficial for developing treatments targeting specific pathways in cancer therapy .
Pharmacological Implications
The biological activity of this compound suggests its potential role in various therapeutic areas, including:
- Anti-inflammatory Agents : Due to its inhibition of sEH, it may help in reducing inflammation.
- Uric Acid Regulation : Its action on xanthine oxidase positions it as a candidate for managing conditions like gout.
- Cancer Therapeutics : The ability to inhibit CBP may open avenues for cancer treatment strategies.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTXYPBQYZGYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













